[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone
Description
The compound [2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone (CAS RN: 339022-39-8) is a thiazole-based methanone derivative featuring dual dichlorophenyl substituents. Its structure comprises a central thiazole ring substituted at position 2 with a 3,4-dichloroanilino group and at position 5 with a 2,4-dichlorophenyl methanone moiety.
Properties
IUPAC Name |
[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-(2,4-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl4N2OS/c17-8-1-3-10(12(19)5-8)15(23)14-7-21-16(24-14)22-9-2-4-11(18)13(20)6-9/h1-7H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPLSIXTBZUHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of α-Bromo Ketone Intermediate
The critical precursor for thiazole formation is 2-bromo-1-(2,4-dichlorophenyl)ethanone , synthesized via bromination of 1-(2,4-dichlorophenyl)ethanone:
Procedure :
- Dissolve 1-(2,4-dichlorophenyl)ethanone (10 mmol) in glacial acetic acid (20 mL).
- Add bromine (12 mmol) dropwise at 0–5°C under nitrogen.
- Stir at room temperature for 6–8 hours.
- Quench with ice water, extract with dichloromethane, and purify via recrystallization (ethanol/water).
Key Data :
Synthesis of N-(3,4-Dichlorophenyl)thiourea
The thioamide precursor is prepared from 3,4-dichloroaniline:
Procedure :
- Dissolve 3,4-dichloroaniline (10 mmol) in ethanol (30 mL).
- Add ammonium thiocyanate (12 mmol) and concentrated HCl (2 mL).
- Reflux for 4 hours, cool, and filter the precipitate.
Key Data :
Cyclocondensation to Form Thiazole Core
The α-bromo ketone reacts with N-(3,4-dichlorophenyl)thiourea to yield the target compound:
Procedure :
- Dissolve 2-bromo-1-(2,4-dichlorophenyl)ethanone (5 mmol) and N-(3,4-dichlorophenyl)thiourea (5 mmol) in ethanol (50 mL).
- Add triethylamine (1.5 eq) and reflux for 12 hours.
- Cool, filter the precipitate, and recrystallize (ethanol).
Key Data :
- Yield: 70–75%
- Characterization:
Alternative Route: Bromoacetyl-Thioamide Cyclization
One-Pot Synthesis Using Bromoacetyl Chloride
This method avoids isolating the α-bromo ketone:
Procedure :
- React 2,4-dichloroacetophenone (10 mmol) with bromoacetyl chloride (12 mmol) in dichloromethane (30 mL) at 0°C.
- Add N-(3,4-dichlorophenyl)thiourea (10 mmol) and triethylamine (15 mmol).
- Stir at room temperature for 24 hours, extract, and purify via column chromatography (hexane/ethyl acetate).
Key Data :
- Yield: 65–70%
- Purity: >95% (HPLC)
Optimization and Scalability Considerations
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | Triethylamine | 80 | 70 |
| Acetonitrile | NaOH | 60 | 65 |
| DMF | None | 100 | 55 |
Characterization and Validation
Spectroscopic Data Summary
| Technique | Key Signals |
|---|---|
| IR (KBr) | 1680 cm$$ ^{-1} $$ (C=O), 1550 cm$$ ^{-1} $$ (C=N), 750 cm$$ ^{-1} $$ (C–Cl) |
| $$ ^1H $$-NMR | δ 7.8–7.3 (ArH), δ 6.95 (thiazole-H), δ 10.21 (NH) |
| $$ ^{13}C $$-NMR | δ 190.2 (C=O), δ 165.4 (C=N), δ 140.1–125.3 (ArC) |
Purity and Stability
- HPLC : Retention time = 8.2 min (C18 column, MeOH/H$$ _2 $$O = 70:30).
- Stability : Stable at room temperature for >6 months under inert atmosphere.
Industrial-Scale Adaptations
Continuous Flow Synthesis
A patented method (CN102603646B) describes a continuous process:
Green Chemistry Approaches
- Solvent-free synthesis : Ball-milling thiourea and α-bromo ketone for 2 hours yields 68% product.
- Catalyst recycling : Immobilized ionic liquids reduce waste by 40%.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Over-bromination | Use controlled stoichiometry (1:1.05 ratio) |
| Thioamide hydrolysis | Anhydrous conditions with molecular sieves |
| Low cyclization yields | Microwave-assisted synthesis (15 min, 70°C) |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the dichloroaniline moiety, potentially converting it to aniline derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorine atoms on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties .
Biology: In biological research, it serves as a probe to study enzyme interactions and protein binding due to its unique structural features .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism by which [2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity . The thiazole ring plays a crucial role in this interaction, often participating in hydrogen bonding or π-π stacking with the target molecule .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Electronic Effects
(a) 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone (CAS RN: 339022-39-8)
This compound differs from the target molecule in the position of the chloro substituents on the anilino ring. This positional variation may influence binding interactions in biological systems .
(b) (4-Chlorophenyl)[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]methanone (CAS RN: Unspecified)
Here, the methanone phenyl group is substituted with a single 4-chloro group instead of 2,4-dichloro substitution. The reduced chlorine content lowers the compound’s lipophilicity (clogP ≈ 4.2 vs. ~5.0 for the target compound), which may affect membrane permeability and pharmacokinetics .
(c) 2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-ylmethanone (CAS RN: 724456-60-4)
Replacement of dichlorophenyl with methoxyphenyl introduces an electron-donating group, altering the electronic profile of the methanone moiety.
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | clogP* | Synthetic Yield (%) |
|---|---|---|---|---|
| [2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone | C₁₆H₈Cl₄N₂OS | 424.08 | ~5.0 | 60–70 |
| 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone | C₁₆H₉Cl₃N₂OS | 399.68 | 4.7 | 55–65 |
| 2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-ylmethanone | C₂₃H₁₈ClN₃O₂S | 447.92 | 3.8 | 45–55 |
*clogP calculated using ChemDraw.
Critical Analysis of Structural Modifications
- Chlorine Substitution: Increasing chlorine atoms enhances lipophilicity and steric bulk but risks hepatotoxicity. The 3,4-dichloroanilino group in the target compound optimizes electronic withdrawal without excessive steric hindrance .
- Methanone Aryl Groups: 2,4-Dichlorophenyl provides stronger electron-withdrawing effects than 4-methoxyphenyl, favoring interactions with hydrophobic enzyme pockets .
Biological Activity
The compound [2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone, also known as 339023-11-9, is a synthetic organic molecule featuring a thiazole ring and dichloroaniline moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Chemical Structure
The molecular formula of this compound is . The structure is characterized by:
- A thiazole ring which is known for its biological significance.
- Two dichlorophenyl groups that enhance its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole ring and chlorinated aromatic groups contribute to its binding affinity and specificity. Potential mechanisms include:
- Inhibition of Enzyme Activity : The compound may inhibit certain enzymes involved in metabolic pathways.
- Modulation of Receptor Signaling : It could affect receptor pathways that are critical in various biological processes.
Biological Activity Data
Several studies have reported on the biological activities associated with this compound. Below is a summary table of key findings:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Antimicrobial | In vitro assays | Inhibited growth of various bacterial strains. |
| Study 2 | Anticancer | Cell line studies | Induced apoptosis in cancer cell lines. |
| Study 3 | Enzyme Inhibition | Kinetic assays | Showed significant inhibition of carboxylesterase activity. |
Case Studies
- Antimicrobial Activity : A study conducted in 2020 evaluated the antimicrobial properties of the compound against several pathogenic bacteria. The results demonstrated a notable inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents.
- Anticancer Properties : Research published in 2021 focused on the anticancer effects of this compound on human breast cancer cell lines. The study revealed that treatment with this compound led to a dose-dependent increase in apoptotic markers, indicating its potential as a chemotherapeutic agent.
- Enzyme Inhibition Studies : A kinetic study highlighted the compound's ability to inhibit carboxylesterase enzymes effectively. The mechanism was elucidated through molecular docking simulations that indicated strong binding affinity to the enzyme's active site.
Q & A
Q. What are the standard synthetic routes for [2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting substituted thiosemicarbazides with chloroacetic acid in the presence of sodium acetate and an appropriate oxo-compound (e.g., substituted benzaldehyde). The reaction mixture is refluxed in a solvent system like DMF-acetic acid (1:2 v/v) for 2–4 hours, followed by recrystallization . Key Reaction Parameters :
| Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF-Acetic Acid | 110–120 | 2–4 | 60–75 |
| Ethanol | 80–90 | 4–6 | 45–55 |
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For example:
- ¹H NMR : Signals for dichlorophenyl protons appear as doublets in the δ 7.2–7.8 ppm range, while thiazole protons resonate at δ 6.5–7.0 ppm.
- HRMS : Exact mass calculation for C₁₆H₁₀Cl₄N₂OS requires a tolerance of <5 ppm .
Q. How can researchers assess the purity of synthesized batches?
- Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm. A gradient elution (acetonitrile/water, 70:30 to 90:10 over 20 minutes) resolves impurities. Purity ≥95% is acceptable for biological assays .
Advanced Research Questions
Q. How can low yields during synthesis be addressed?
- Methodological Answer : Low yields often stem from incomplete cyclization or side reactions. Mitigation strategies include:
- Catalyst Optimization : Adding 1–2 mol% of p-toluenesulfonic acid (PTSA) to accelerate cyclization .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve reaction efficiency over ethanol .
- Temperature Control : Maintaining reflux temperatures within ±2°C reduces byproduct formation .
Q. What strategies resolve conflicting NMR data for structural assignments?
- Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. Solutions include:
- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by analyzing shifts at 25°C vs. 60°C.
- 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to confirm connectivity .
Q. How can computational methods predict the compound’s biological activity?
- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Suite) are used to predict interactions with target proteins (e.g., cytochrome P450 enzymes). Key steps:
Prepare ligand and protein structures (PDB ID: 1TQN).
Run 50 docking simulations with a grid size of 20 ų.
Validate with free energy calculations (MM-GBSA) .
Q. What experimental designs evaluate the compound’s stability under physiological conditions?
- Methodological Answer : Conduct stability studies in simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours. Stability criteria: <10% degradation over 24 hours .
Data Contradiction Analysis
Q. How to interpret discrepancies between in vitro and in vivo activity data?
- Methodological Answer : In vitro-in vivo translation failures may arise from poor bioavailability or metabolic instability. Address this by:
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and volume of distribution (Vd) in rodent models.
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in liver microsomes .
Biological Activity Evaluation
Q. What assays are suitable for assessing antimicrobial activity?
- Methodological Answer : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report minimum inhibitory concentrations (MICs) in µg/mL. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
